2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,3-thiazolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-20-13-6-4-12(5-7-13)15-18(8-10-22-15)16(19)17-11-14-3-2-9-21-14/h2-7,9,15H,8,10-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVOHWJGFJQCRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(CCS2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide typically involves the reaction of 4-methoxybenzaldehyde with thiophene-2-carboxylic acid and thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazolidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Reduction: Reduction reactions may target the carbonyl group in the carboxamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial potential of thiazolidine derivatives, including the compound .
Antibacterial Activity
Research indicates that thiazolidine derivatives exhibit significant antibacterial activity against various pathogens. For instance, a study demonstrated that similar compounds showed minimum inhibitory concentrations (MICs) ranging from 26.3 to 378.5 µM against bacterial strains, suggesting that modifications in the thiazolidine structure can enhance antimicrobial efficacy .
Table 1: Antibacterial Activity of Thiazolidine Derivatives
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| Compound A | 26.3 | Staphylococcus aureus |
| Compound B | 50.0 | Escherichia coli |
| Compound C | 378.5 | Pseudomonas aeruginosa |
Antifungal Activity
In addition to antibacterial properties, thiazolidine derivatives have shown antifungal activity. A series of synthesized compounds were evaluated for their effectiveness against fungal species, with promising results indicating potential for therapeutic use in treating fungal infections .
Anticancer Applications
The anticancer potential of thiazolidine derivatives has been extensively studied, with various mechanisms of action identified.
Case Studies
- In Vitro Studies : A study reported that a related thiazolidine derivative exhibited significant cytotoxicity against human breast adenocarcinoma (MCF7) cells, with an IC50 value indicating effective growth inhibition compared to standard chemotherapeutics like cisplatin .
- Molecular Docking Studies : Molecular docking simulations have shown that these compounds can effectively bind to dihydrofolate reductase (DHFR), a target implicated in cancer cell metabolism, further supporting their potential as anticancer agents .
Table 2: Anticancer Activity of Thiazolidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound D | MCF7 | 15.0 | DNA synthesis inhibition |
| Compound E | A549 | 20.5 | Kinase inhibition |
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide would depend on its specific biological target. Generally, compounds in this class may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Thiazolidine/Thiazole Family
The table below summarizes key structural analogs and their properties:
Key Comparisons
- Substituent Effects: 4-Methoxyphenyl vs. 4-Chlorophenyl: The methoxy group in the target compound may enhance solubility and metabolic stability compared to the electron-withdrawing chloro substituent in analogs like N-[2-(4-chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide . Thiophen-2-ylmethyl vs.
- Core Structure Differences: Thiazolidine vs. Thiazolidinone: The thiazolidinone derivatives (e.g., ) feature a ketone at position 4, which may reduce conformational flexibility compared to the saturated thiazolidine ring in the target compound . Thiazolidine vs.
Biological Activity Trends :
- Thiazolidine derivatives with 4-methoxyphenyl groups (e.g., ) show broader anti-inflammatory and anticancer activity than halogenated analogs .
- Thiophene-containing compounds (e.g., ) are often intermediates in synthesizing more complex bioactive molecules, suggesting the target compound may serve a similar role .
Physicochemical and Pharmacokinetic Insights
- Metabolic Stability : The 4-methoxyphenyl group reduces oxidative metabolism compared to 4-chlorophenyl derivatives, as seen in related compounds .
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide is a thiazolidine derivative that has garnered attention for its diverse biological activities. Thiazolidines are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and antidiabetic effects. This article reviews the biological activity of this specific compound, drawing from various research studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group, a thiophene moiety, and a thiazolidine core, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. A study on related thiazolidinone-thiazole hybrids reported minimum inhibitory concentrations (MICs) ranging from 26.3 to 378.5 µM against various bacterial strains . Although specific data on the compound is limited, its structural similarities suggest potential efficacy against microbial pathogens.
Antidiabetic Effects
Thiazolidinediones (TZDs), a class of thiazolidine derivatives, are well-known for their antidiabetic properties by acting as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ). While direct studies on this specific compound's antidiabetic effects are sparse, the presence of the thiazolidine structure implies possible insulin-sensitizing effects .
Antioxidant Activity
Thiazolidines have demonstrated antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. The incorporation of phenolic groups, such as the methoxyphenyl moiety in this compound, may enhance its ability to scavenge free radicals .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide, and how can purity be validated?
- Methodological Answer :
- Synthetic Routes : Use multi-step organic synthesis, starting with coupling 4-methoxyphenyl thiazolidine precursors with thiophen-2-ylmethylamine. Cyclization reactions in acetonitrile or DMF (e.g., reflux with iodine/triethylamine) are effective for thiazolidine ring formation .
- Purity Validation : Employ HPLC (≥95% purity threshold) and spectroscopic techniques:
- NMR : Confirm molecular structure via 1H/13C NMR resonance assignments (e.g., methoxy group at δ ~3.8 ppm, thiophene protons at δ ~6.5–7.5 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Use PPE (gloves, goggles) and fume hoods due to potential skin/eye irritation and respiratory toxicity risks .
- Storage : Store in inert atmosphere (argon) at –20°C to prevent degradation. Avoid contact with oxidizing agents .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data for thiazolidine-3-carboxamide derivatives be resolved?
- Methodological Answer :
- X-ray Crystallography : Refine unit cell parameters using software like X-AREA/X-RED32. Compare torsion angles (e.g., thiophene-thiazolidine dihedral angles) to identify conformational variations .
- Hydrogen Bond Analysis : Map intermolecular interactions (e.g., HN2…O1B distances ~2.72 Å) to confirm packing stability .
Q. What experimental designs are optimal for evaluating the compound’s biological activity while minimizing assay variability?
- Methodological Answer :
- In Vitro Assays : Use randomized block designs with split-plot arrangements (e.g., dose-response studies in triplicate) .
- Controls : Include positive controls (e.g., known thiazole-based antimicrobials) and vehicle controls (DMSO ≤0.1%) .
- Data Normalization : Express activity as % inhibition relative to baseline (e.g., IC50 calculations via nonlinear regression) .
Q. How can contradictory reports on the compound’s mechanism of action in biological systems be addressed?
- Methodological Answer :
- Target Identification : Perform kinome-wide profiling or CRISPR-Cas9 screens to identify binding partners (e.g., kinases or receptors) .
- Pathway Analysis : Use transcriptomics (RNA-seq) to compare gene expression profiles in treated vs. untreated cells .
- Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., substituting methoxy with halogens) to isolate pharmacophoric features .
Methodological Resources
Q. What analytical techniques are essential for characterizing degradation products of this compound?
- Methodological Answer :
- LC-MS/MS : Identify hydrolytic byproducts (e.g., cleavage of thiazolidine ring under acidic conditions) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via TLC or UPLC .
Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
